molecular formula C21H21N3O3S B613404 N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane CAS No. 266359-45-9

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane

Cat. No.: B613404
CAS No.: 266359-45-9
M. Wt: 395,48 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is a synthetic organic compound used primarily in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect the amino group of amino acids during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mildly basic conditions, making it a staple in solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane typically involves the following steps:

    Protection of the Amino Group: The amino group of L-methionine is protected using the Fmoc group. This is achieved by reacting L-methionine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Formation of Diazomethane: Diazomethane is generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in the presence of a strong base like potassium hydroxide.

    Coupling Reaction: The protected L-methionine is then reacted with diazomethane to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane undergoes several types of chemical reactions:

    Substitution Reactions: The diazomethane moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

    Substitution: Various substituted methionine derivatives.

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Deprotection: Free amino acids ready for further coupling in peptide synthesis.

Scientific Research Applications

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is widely used in scientific research, particularly in the fields of:

    Chemistry: It is a crucial reagent in the synthesis of peptides and proteins.

    Biology: Used in the study of protein structure and function.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the large-scale production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, and its removal is facilitated by nucleophilic attack under basic conditions, releasing the free amino group for subsequent coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alaninyl-diazomethane
  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-diazomethane
  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophanyl-diazomethane

Uniqueness

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is unique due to the presence of the methionine residue, which can undergo specific oxidation reactions not possible with other amino acids. This property makes it particularly useful in studying oxidative processes in peptides and proteins.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-28-11-10-19(20(25)12-23-22)24-21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,12,18-19H,10-11,13H2,1H3,(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKPUSJJOYTIRR-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.